N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide
Description
Historical Development of Benzimidazole-Sulfonyl-Acetamide Hybrid Compounds
The synthesis of hybrid compounds combining benzimidazole, sulfonyl, and acetamide moieties represents a strategic advancement in medicinal chemistry. Benzimidazole derivatives first gained prominence in the mid-20th century due to their structural similarity to purine bases, which facilitated their integration into nucleic acid-targeting therapeutics. The introduction of sulfonyl groups emerged later as a method to enhance lipophilicity and metabolic stability, particularly in antibacterial sulfa drugs like sulfadiazine and sulfathiazole. Acetamide functionalities were subsequently incorporated to improve hydrogen-bonding capacity and target specificity.
The specific compound N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide exemplifies modern hybridization strategies. Early analogues were synthesized through stepwise protocols, such as the condensation of o-phenylenediamine with sulfonyl chlorides followed by acetamide coupling. For instance, Kumar et al. demonstrated that reacting 2-mercaptobenzimidazole with p-toluenesulfonyl chloride under basic conditions yields intermediates for further functionalization. These methods laid the groundwork for optimizing reaction efficiency, as seen in Milite et al.’s palladium-catalyzed reductions and Tahlan et al.’s SN2 substitution protocols.
Positioning within Medicinal Chemistry Research Landscape
This compound occupies a critical niche in drug discovery due to its multifunctional architecture. Benzimidazole-sulfonyl-acetamide hybrids are prioritized for their dual capacity to interact with hydrophobic binding pockets (via the benzimidazole core) and polar enzyme active sites (via sulfonyl and acetamide groups). Current research emphasizes their role in addressing antibiotic resistance, as evidenced by Naaz et al.’s work on derivatives with enhanced Gram-positive bacterial inhibition. Additionally, their structural flexibility allows for targeting diverse pathways, including carbonic anhydrase inhibition for anticancer applications and α-amylase modulation for antidiabetic therapies.
The integration of computational modeling has further refined their design. For example, molecular docking studies predict strong interactions between the methanesulfonyl group and cysteine residues in bacterial dihydrofolate reductase, a mechanism corroborated by in vitro assays. Such advancements position these hybrids as versatile scaffolds for polypharmacological agents.
Structural Classification in Heterocyclic Chemistry
This compound belongs to the benzimidazole-sulfonyl-acetamide subclass of heterocyclic compounds. Its structure comprises three distinct domains:
- Benzimidazole core : A bicyclic system with nitrogen atoms at positions 1 and 3, enabling π-π stacking and cation-π interactions.
- Methanesulfonyl group : A sulfone (-SO2-) linked to a methyl group, enhancing electron-withdrawing effects and metabolic resistance.
- Acetamide bridge : A -NH-C(O)-CH2- spacer that confers conformational flexibility and hydrogen-bond donor/acceptor capabilities.
This classification aligns with IUPAC guidelines for fused heterocycles, where the benzimidazole nucleus is prioritized in nomenclature. The acetamide side chain and sulfonyl substituent are treated as N- and C-linked functional groups, respectively.
Pharmacological Relevance of the Compound’s Structural Components
Each structural component contributes uniquely to the compound’s bioactivity:
- Benzimidazole : The planar aromatic system intercalates into DNA grooves, inhibiting topoisomerase II in rapidly dividing cells. Derivatives with 2-aryl substitutions (as in this compound) show enhanced antiproliferative activity against MCF-7 breast cancer cells.
- Methanesulfonyl group : This moiety increases solubility via polar interactions while resisting oxidative metabolism. In carbonic anhydrase IX inhibitors, the sulfonyl group coordinates with zinc ions in the enzyme’s active site, achieving IC50 values below 50 nM.
- Acetamide linker : The spacer facilitates binding to protease catalytic triads, as demonstrated in SARS-CoV-2 main protease inhibition assays. Modifying the linker’s length or rigidity alters selectivity; for instance, ethylenediamine variants exhibit superior α-amylase inhibition.
Synergistic effects between these domains are evident in antimicrobial studies, where the hybrid outperforms individual benzimidazole or sulfonamide components by 3- to 5-fold in MIC values against Staphylococcus aureus.
Structural and Reaction Data
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-29(27,28)16-12-10-15(11-13-16)14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFTXFHVLCVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Methanesulfonylphenyl Group: This is achieved through a nucleophilic substitution reaction where the benzodiazole intermediate reacts with a methanesulfonyl chloride derivative in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzodiazole ring can intercalate with DNA, inhibiting the replication of cancer cells. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of bacterial enzymes.
Comparison with Similar Compounds
Target Compound
- Core Structure : Benzimidazole-acetamide.
- Key Substituents : 4-Methanesulfonylphenyl.
- Synthesis : Likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) for heterocycle assembly, as seen in related benzimidazole-triazole hybrids .
Analog 1 : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, )
- Core Structure : Benzimidazole-triazole-thiazole.
- Key Substituents: 4-Bromophenyl (electron-withdrawing), phenoxymethyl linker.
- Synthesis : Click chemistry under Cu(I) catalysis; characterized by NMR, IR, and elemental analysis .
Analog 2 : N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (54, )
- Core Structure : Triazole-sulfonylacetamide.
- Key Substituents : Phenylsulfonyl, 2-fluorophenyl.
- Synthesis : Oxidation of thioether precursors; melting point = 204–206°C .
Analog 3 : N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i, )
- Core Structure : Benzimidazole-triazole.
- Key Substituents : Trifluoromethylphenyl (lipophilic).
- Activity : 65.80% quorum-sensing inhibition (QSI) at 250 μM .
Physicochemical Properties
Binding and Docking Insights
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzodiazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 398.50 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against certain diseases.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, impacting pathways related to anxiety and depression.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Type of Activity | Effectiveness | Reference |
|---|---|---|
| Bacterial Inhibition | Effective against Gram-positive and Gram-negative bacteria | |
| Antifungal Activity | Exhibits antifungal properties in vitro |
Anticancer Properties
Studies have demonstrated that benzodiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The proposed mechanisms include:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Activity
A study investigated the effects of a related benzodiazole derivative on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
